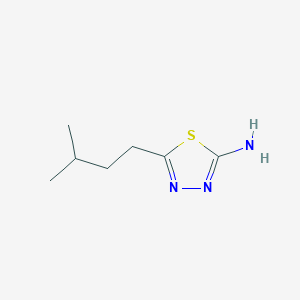![molecular formula C7H13ClN2O2 B2796469 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride CAS No. 2260932-64-5](/img/structure/B2796469.png)
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is a chemical compound with a molecular weight of 192.65 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro nonane system.
Aplicaciones Científicas De Investigación
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the methyl group.
Other Spirocyclic Oxazolidinones: Various spirocyclic oxazolidinones with different substituents can be compared based on their chemical and biological properties.
Uniqueness
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro nonane systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDATRFESPHHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNC2)OC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)


![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
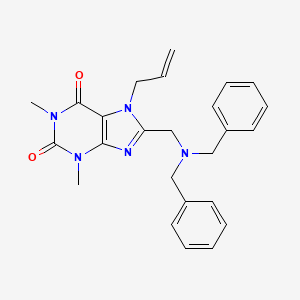
![N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
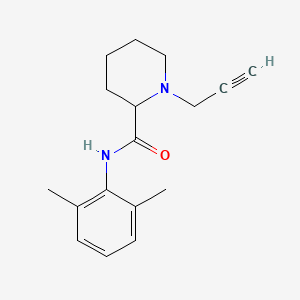
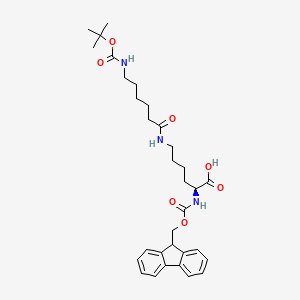

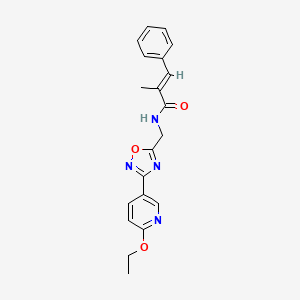

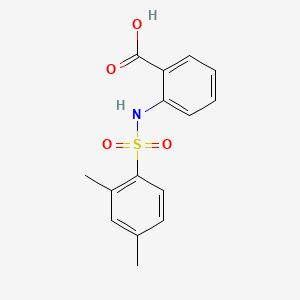
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
